molecular formula C23H18BrN3O2 B12458009 N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide

N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide

Cat. No.: B12458009
M. Wt: 448.3 g/mol
InChI Key: YTUVVIPREWJHGU-UHFFFAOYSA-N
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Description

N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide typically involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole nucleus .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of a bromine atom and the indole nucleus. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18BrN3O2

Molecular Weight

448.3 g/mol

IUPAC Name

N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-2-phenylacetamide

InChI

InChI=1S/C23H18BrN3O2/c24-18-11-12-20-19(14-18)22(23(29)27(20)15-17-9-5-2-6-10-17)26-25-21(28)13-16-7-3-1-4-8-16/h1-12,14,29H,13,15H2

InChI Key

YTUVVIPREWJHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)O

Origin of Product

United States

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